1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
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Description
Scientific Research Applications
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) illustrates a catalyst- and solvent-free synthesis method for related compounds, highlighting the importance of this chemical in green chemistry and sustainable synthesis practices (Moreno-Fuquen et al., 2019).
Process Development of Voriconazole : In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, related chemical structures play a crucial role. This is detailed in a study by Butters et al. (2001), emphasizing the compound's significance in pharmaceutical synthesis (Butters et al., 2001).
Microwave-Mediated Synthesis : Darweesh et al. (2016) discuss the efficient synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing how related compounds can be used as building blocks in the synthesis of complex molecules (Darweesh et al., 2016).
Antipsychotic Potential : A study by Wise et al. (1987) investigates compounds with similar structures for their potential as novel antipsychotic agents. This highlights the compound's relevance in developing new treatments for psychiatric conditions (Wise et al., 1987).
Cytotoxic Effects : Alagöz et al. (2021) synthesized derivatives to investigate their cytotoxic effects, indicating the compound's potential in cancer research and therapy (Alagöz et al., 2021).
Heterocyclic Rearrangement : The work of Potkin et al. (2012) on the rearrangement of hydroxamic acids into oxadiazoles, involving similar compounds, shows its application in developing new chemical reactions (Potkin et al., 2012).
Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized heteroarylthioquinoline derivatives, including similar compounds, for in vitro antituberculosis and cytotoxicity studies, underlining its relevance in infectious disease research (Chitra et al., 2011).
properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(11-14)13-25-20-22-9-10-23(20)19(24)12-16-5-7-18(21)8-6-16/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCTBDEUYCWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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